molecular formula C36H50ClN3O10S B10857729 S-methyl DM1

S-methyl DM1

Cat. No.: B10857729
M. Wt: 752.3 g/mol
InChI Key: PLYHSTGTQYPYMT-JLZGXKMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-methyl DM1 is a thiomethyl derivative of maytansine, a potent microtubule-targeting compound. It binds to tubulin with a dissociation constant (Kd) of 0.93 micromolar and inhibits microtubule polymerization. This compound effectively suppresses microtubule dynamic instability and exhibits significant anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-methyl DM1 is synthesized by methylating maytansinoids using S-methyltransferase. The process involves the conversion of maytansinoids to their thiomethyl derivatives, such as this compound and S-methyl DM4 .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in controlled environments to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

S-methyl DM1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-methyl DM1 has a wide range of scientific research applications, including:

Mechanism of Action

S-methyl DM1 exerts its effects by binding to tubulin, a protein that forms microtubules. By inhibiting the assembly of microtubules, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The compound binds to a specific site on beta-tubulin, distinct from the vinca domain, blocking the formation of longitudinal tubulin interactions in microtubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high affinity for tubulin and its ability to strongly suppress microtubule dynamics. It binds to high-affinity sites on microtubules more strongly than vinblastine, making it a potent microtubule poison. Additionally, this compound induces tubulin aggregates at higher concentrations, which is not observed with maytansine .

Properties

Molecular Formula

C36H50ClN3O10S

Molecular Weight

752.3 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1

InChI Key

PLYHSTGTQYPYMT-JLZGXKMHSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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